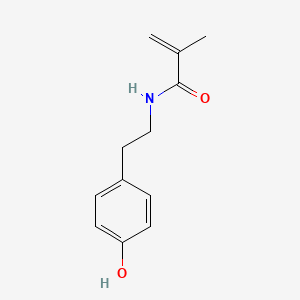

N-Methacryloyltyramine

Descripción

N-Methacryloyltyramine is a synthetic compound derived from tyramine, a phenolic amine naturally occurring in organisms. Its structure consists of a tyramine backbone (4-hydroxyphenethylamine) linked to a methacryloyl group via an amide bond. Key properties include:

- Molecular Formula: C₁₂H₁₅NO₃ .

- CAS Numbers: 471915-89-6 (3-Methacryloyldopamine) and 37140-99-1 (N-Methacryloyltyramine) .

- Applications: Used in polymer chemistry for creating bioactive hydrogels and in biomedical research due to its ability to participate in photopolymerization .

The methacryloyl group enhances its utility in crosslinking reactions, making it valuable for fabricating scaffolds in tissue engineering .

Propiedades

Número CAS |

37140-99-1 |

|---|---|

Fórmula molecular |

C12H15NO2 |

Peso molecular |

205.25 g/mol |

Nombre IUPAC |

N-[2-(4-hydroxyphenyl)ethyl]-2-methylprop-2-enamide |

InChI |

InChI=1S/C12H15NO2/c1-9(2)12(15)13-8-7-10-3-5-11(14)6-4-10/h3-6,14H,1,7-8H2,2H3,(H,13,15) |

Clave InChI |

VGFIPNNZCAAAMJ-UHFFFAOYSA-N |

SMILES |

CC(=C)C(=O)NCCC1=CC=C(C=C1)O |

SMILES canónico |

CC(=C)C(=O)NCCC1=CC=C(C=C1)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

N-(4-Hydroxyphenethyl)methacrylamide (CAS 37140-99-1)

- Structural Similarity : Shares the same tyramine backbone and methacryloyl group as N-Methacryloyltyramine.

- Key Difference: Synonym for N-Methacryloyltyramine, indicating identical chemical structure but different naming conventions .

3-Acryloyldopamine (CAS 201610-44-8)

- Structural Feature : Replaces the methacryloyl group with an acryloyl group.

N-(3,4-Dimethoxyphenethyl)methacrylamide (CAS 204391-41-3)

N-Methyltyramine (CAS 370-98-9)

- Structure : Simpler tyramine derivative lacking the methacryloyl group.

- Molecular Formula: C₉H₁₃NO .

- Biological Role: Acts as a stimulant, influencing neurotransmitter release (e.g., dopamine). Unlike N-Methacryloyltyramine, it cannot participate in polymerization due to the absence of the reactive methacryloyl group .

Coumaroyltyramine Derivatives

N-Methacryloylglycine

- Structure : Methacryloyl group attached to glycine instead of tyramine.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.